3,3-Dimethylheptadecanoic acid
Description
Contextualization of Branched-Chain Fatty Acids in Biological and Chemical Sciences
Branched-chain fatty acids (BCFAs) are a diverse group of fatty acids characterized by one or more alkyl substituents on the primary carbon chain. ebi.ac.uk These lipids are integral components in both animal and bacterial systems. ebi.ac.uk While the fatty acyl chain is typically saturated with a methyl group as the most common substituent, unsaturated BCFAs are found in marine organisms, and branches other than methyl groups can be present in microbial lipids. ebi.ac.uk
In biological systems, BCFAs play a significant role in various physiological processes. They are key constituents of bacterial membranes, influencing membrane fluidity and permeability. oup.com The incorporation of methyl-branched fatty acids into membrane lipids can alter the lipid bilayer's thickness and the ordering of the chains. portlandpress.comacs.org This structural modification has functional consequences, such as affecting membrane-dependent processes like oxidative phosphorylation in bacteria. portlandpress.com In humans, BCFAs are found in various tissues, including the skin, liver, and adipose tissue, as well as in biological fluids like milk and serum. oup.com They are also normal components of the gut in healthy infants, contributing to the development of the intestinal microbiota. oup.com
From a chemical perspective, the structure of BCFAs, particularly the position and number of branches, dictates their physical properties. For instance, methyl branching is known to reduce lipid condensation and lower the temperature of the lipid phase transition. acs.org The synthesis of BCFAs can occur through various pathways. In some organisms, the enzyme fatty acid synthase (FASN) can utilize methyl-branched CoA esters, which are produced during the degradation of branched-chain amino acids, leading to the formation of BCFAs. portlandpress.com
Significance of Methyl-Branched Fatty Acids as Research Subjects
Methyl-branched fatty acids represent a significant area of research due to their unique properties and biological activities. These fatty acids are widespread in nature, found in organisms ranging from bacteria to mammals. nih.govplos.org In bacteria, monomethyl branched-chain fatty acids (mmBCFAs) are crucial for membrane function, regulating fluidity and proton permeability. plos.org The position of the methyl group, whether at the "iso" (penultimate carbon) or "anteiso" (antepenultimate carbon) position, influences the packing of the membrane in distinct ways. nih.gov
In higher organisms, the roles of methyl-branched fatty acids are an active area of investigation. Studies in the nematode Caenorhabditis elegans have shown that mmBCFAs are essential for growth and development. plos.org Specifically, the long-chain fatty acid elongation enzymes ELO-5 and ELO-6 are involved in the synthesis of C15ISO and C17ISO, and the suppression of their biosynthesis leads to developmental arrest. plos.org
Recent research has also highlighted the potential health effects of methyl-branched fatty acids. Cellular and animal models have suggested that they may possess anti-inflammatory, lipid-lowering, and neuroprotective properties. nih.gov Furthermore, decreased levels of mmBCFAs in humans have been associated with obesity and insulin (B600854) resistance. nih.gov The ability of these fatty acids to modulate membrane structure is a key aspect of their biological function, as changes in membrane fluidity can impact a wide range of cellular processes. acs.orgnih.gov The study of fatty acid synthase's promiscuity, which allows it to use substrates other than malonyl-CoA to create methyl-branched fatty acids, is also a key area of research. portlandpress.com
Specific Academic Interest in 3,3-Dimethylheptadecanoic Acid: A Research Overview
Academic interest in this compound has been notable, particularly in the context of its synthesis and potential applications in medical imaging. Research has focused on the synthesis of this novel branched-chain fatty acid and its radiolabeled analogues. researchgate.netresearchgate.net A key motivation for this research is the expected stability of this compound against beta-oxidative metabolic processes, which could make it a valuable tool for studying myocardial metabolism. researchgate.netresearchgate.net
The synthesis of this compound has been achieved through methods such as the copper-catalyzed addition of tetradecylmagnesium bromide to diethylisopropylidenemalonate, followed by saponification and decarboxylation. researchgate.netresearchgate.net This synthetic pathway has been a subject of detailed investigation. researchgate.netresearchgate.net
Furthermore, research has explored the creation of radiolabeled versions of this compound and its derivatives. For instance, 1-[11C]-3,3-dimethylheptadecanoic acid has been prepared for evaluation as a potential indicator of myocardial metabolism. researchgate.netgrantome.com Additionally, the synthesis of iodinated analogues, such as 17-iodo-3,3-dimethylheptadecanoic acid, has been described. nih.govresearchgate.net These iodinated compounds are of interest for their potential use in single-photon emission computed tomography (SPECT) to study regional myocardial fatty acid uptake. nih.gov The introduction of geminal dimethyl-branching at the 3-position has been shown to significantly delay myocardial clearance in animal models. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
21964-25-0 |
|---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
3,3-dimethylheptadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19(2,3)17-18(20)21/h4-17H2,1-3H3,(H,20,21) |
InChI Key |
IEEKZEXZXBWVGL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C)(C)CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)(C)CC(=O)O |
Other CAS No. |
21964-25-0 |
Synonyms |
3,3-dimethylheptadecanoic acid |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 3,3 Dimethylheptadecanoic Acid
Established and Theoretical Synthetic Pathways for 3,3-Dimethylheptadecanoic Acid
The synthesis of a long-chain fatty acid with a quaternary carbon at the 3-position, such as this compound, requires strategic approaches to overcome steric hindrance. The following sections explore potential methods for its construction.
Copper-Catalyzed Addition Reactions in Synthesis
Copper-catalyzed reactions, particularly 1,4-conjugate additions (Michael additions) involving organocuprates, are a powerful tool in organic synthesis for forming carbon-carbon bonds. chem-station.commasterorganicchemistry.commasterorganicchemistry.com For the synthesis of this compound, a theoretical approach would involve the conjugate addition of a methyl group to an appropriate α,β-unsaturated ester.
A plausible precursor would be an ester of 3-methylheptadec-2-enoic acid. The reaction would proceed by forming a lithium dimethylcuprate (Gilman reagent), which would then selectively add a methyl group to the β-carbon of the unsaturated ester. masterorganicchemistry.commasterorganicchemistry.com This method is known for its high efficiency in creating sterically hindered centers. chem-station.com The subsequent hydrolysis of the resulting ester would yield the desired this compound.
Table 1: Theoretical Copper-Catalyzed Synthesis of this compound
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | 3-methylheptadec-2-enoic acid ester | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3,3-Dimethylheptadecanoate ester |
Saponification and Decarboxylation Procedures
Saponification, the hydrolysis of an ester using a base, is a fundamental reaction in fatty acid chemistry. wikipedia.orgmasterorganicchemistry.comebsco.comlibretexts.orgorganicchemistrytutor.com In the context of synthesizing this compound, once a suitable ester precursor is obtained (for instance, via the copper-catalyzed addition described above), saponification would be the final step to liberate the free fatty acid. wikipedia.orgmasterorganicchemistry.com This process is typically irreversible under basic conditions and involves the treatment of the ester with a strong base like sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt. masterorganicchemistry.comorganicchemistrytutor.com
Decarboxylation, the removal of a carboxyl group, is another key transformation in organic synthesis. nih.govwikipedia.orgorganic-chemistry.org While not a direct route to the final product, decarboxylation reactions can be crucial in the synthesis of intermediates. For instance, a malonic ester synthesis approach could be envisioned where a long-chain alkyl halide is used to alkylate a dialkyl malonate, followed by a second alkylation with a methyl group. Subsequent hydrolysis and decarboxylation would yield a branched-chain fatty acid. However, creating the 3,3-dimethyl structure via this classic route would be challenging due to steric hindrance in the second alkylation step. More specialized decarboxylative methods, such as the Barton decarboxylation or Krapcho decarboxylation, might be employed for specific transformations of intermediates. wikipedia.org
Modified Hunsdiecker Reactions in Intermediate Formation
The Hunsdiecker reaction and its modifications provide a method for the conversion of carboxylic acids to organic halides with one less carbon atom. wikipedia.orgiitk.ac.inalfa-chemistry.comorganic-chemistry.org This reaction proceeds through a radical mechanism and can be useful in chain-shortening or functional group interconversion during a multi-step synthesis. iitk.ac.inalfa-chemistry.com
In a hypothetical synthesis of a precursor for this compound, a modified Hunsdiecker reaction, such as the Kochi reaction which uses lead(IV) acetate and a lithium halide, could be employed. wikipedia.org For example, if a longer-chain dicarboxylic acid with the desired dimethyl branching was available, a selective mono-decarboxylation/halogenation could potentially be achieved to furnish a halo-intermediate, which could then be further elaborated to the final product. However, the efficiency of the Hunsdiecker reaction can be sensitive to the substrate structure, particularly with sterically hindered carboxylic acids. nih.gov
Methodologies for Radiolabeling and Isotopic Tracing of this compound
Radiolabeled fatty acids are invaluable tools for in vivo metabolic studies using techniques like Positron Emission Tomography (PET). nih.govmedchemexpress.commdpi.comnih.govbioscientifica.com The incorporation of a positron-emitting isotope, such as Carbon-11, allows for the non-invasive tracking of the fatty acid's biodistribution and metabolic fate.
Carbon-11 Labeling Techniques
Carbon-11 is a positron-emitting isotope with a half-life of 20.4 minutes, making it suitable for PET imaging. acs.org A common method for incorporating Carbon-11 into carboxylic acids is through the reaction of a Grignard reagent with [¹¹C]CO₂. acs.org
For this compound, this would involve the preparation of the Grignard reagent from the corresponding 1-bromo-2,2-dimethylhexadecane. This organometallic intermediate would then be reacted with cyclotron-produced [¹¹C]CO₂ to form the [1-¹¹C]-labeled this compound.
Another approach involves the use of [¹¹C]cyanide (H¹¹CN or K¹¹CN) as a labeling synthon. nih.gov An appropriate alkyl halide precursor, such as 1-bromo-2,2-dimethylhexadecane, could be reacted with K¹¹CN to form the corresponding nitrile, which is then hydrolyzed to the [1-¹¹C]-labeled carboxylic acid. nih.gov This method can be advantageous as it does not require strictly anhydrous conditions. nih.gov
Table 2: Potential Carbon-11 Labeling Strategies for this compound
| Method | Precursor | Labeling Reagent | Labeled Product |
|---|---|---|---|
| Grignard Carboxylation | 1-bromo-2,2-dimethylhexadecane | [¹¹C]CO₂ | [1-¹¹C]-3,3-Dimethylheptadecanoic acid |
Precursor Synthesis for Isotopic Incorporation
The synthesis of the necessary precursors is a critical step in any radiolabeling procedure. nih.govplos.orgresearchgate.netrsc.org For the Carbon-11 labeling of this compound, the key precursor is a suitably functionalized 2,2-dimethylhexadecane derivative.
The synthesis of 1-bromo-2,2-dimethylhexadecane could potentially be achieved from 2,2-dimethylhexadecan-1-ol. The alcohol could be synthesized through the reduction of a 2,2-dimethylhexadecanoic acid ester, which in turn could be prepared via methods analogous to those described for long-chain branched fatty acids. Once the alcohol is obtained, it can be converted to the corresponding bromide using standard brominating agents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃).
The synthesis of these precursors requires careful planning and execution to ensure high purity, which is essential for successful radiolabeling and subsequent in vivo applications. nih.govplos.org
Synthesis of Structural Analogs and Derivatives for Mechanistic Studies
The synthesis of structural analogs and derivatives of this compound is crucial for elucidating its metabolic pathways, identifying its molecular targets, and understanding its mechanism of action. By systematically modifying the structure of the parent molecule, researchers can probe the specific features required for its biological activity. These synthetic strategies often focus on introducing reporter groups, altering steric hindrance, or modifying the carboxylic acid functionality to investigate enzyme-substrate interactions and cellular uptake.
Probing Enzyme-Substrate Interactions with Sterically Hindered Analogs
To investigate the catalytic mechanisms of enzymes that metabolize fatty acids, researchers often employ sterically hindered analogs to trap or slow down enzymatic reactions. The gem-dimethyl group at the 3-position of this compound already provides significant steric bulk near the carboxyl group. The synthesis of further modified analogs can help to delineate the spatial constraints of enzyme active sites.
For example, the synthesis of acyl-thioester analogs of fatty acids has been instrumental in studying enzymes involved in fatty acid and polyketide biosynthesis, such as ketosynthases (KS). These enzymes catalyze carbon-carbon bond formation via a ping-pong mechanism, which can be difficult to study due to the high reactivity of the natural substrates. By replacing the natural thioester with a less reactive analog, the enzyme-substrate complex can be more readily characterized. While not specific to this compound, these methodologies could be adapted to synthesize its thioester derivatives to probe its interaction with relevant enzymes.
Fluorescently Labeled Derivatives for Tracking Cellular Metabolism
To visualize the uptake, trafficking, and localization of this compound within cells, fluorescently labeled derivatives are synthesized. These probes typically incorporate a fluorophore, such as BODIPY, into the fatty acid carbon chain.
A study on the malaria parasite Plasmodium falciparum utilized a green-fluorescent fatty acid analog containing a BODIPY moiety to characterize fatty acid acquisition and lipid biosynthesis. This fluorescent probe was shown to be efficiently incorporated into the parasite's neutral lipids and phospholipids through physiologically relevant pathways. The synthesis of a similar BODIPY-labeled this compound analog would enable researchers to track its metabolic fate and identify the cellular compartments where it accumulates. This approach provides a powerful tool for discovering small molecules that may inhibit its metabolism.
Synthesis of Derivatives to Modulate Biological Activity
The synthesis of various derivatives of fatty acids, such as amides and esters, has been explored to modulate their biological activities and study their structure-activity relationships (SAR). For instance, a series of alkylcarbamic acid aryl esters were synthesized as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. These studies revealed that the size and shape of the substituents on the carbamic template were critical for inhibitory potency.
Similarly, the synthesis of novel fatty acid amides from soybean oil and various alkyl amines has been reported for applications as phase change materials. While the primary application is not biological, the synthetic methodologies can be applied to this compound to generate a library of amide derivatives for mechanistic studies. By varying the amine substituent, the lipophilicity and steric properties of the resulting amide can be fine-tuned to probe interactions with specific biological targets.
The table below summarizes some of the potential structural analogs and derivatives of this compound that could be synthesized for mechanistic studies, based on established methodologies for other fatty acids.
| Analog/Derivative Type | Modification | Purpose of Mechanistic Study | Potential Synthetic Approach |
| Acyl-Thioester Analog | Replacement of the hydroxyl group of the carboxylic acid with a thiol. | To study the kinetics and binding of the fatty acid to enzymes like acyl-CoA synthetases and ketosynthases. | Activation of the carboxylic acid followed by reaction with a thiol. |
| Fluorescently Labeled Analog | Incorporation of a fluorescent probe (e.g., BODIPY) into the alkyl chain. | To visualize cellular uptake, trafficking, and localization; to screen for inhibitors of its metabolism. | Multi-step organic synthesis involving the coupling of a fluorophore-containing building block. |
| Amide Derivatives | Conversion of the carboxylic acid to an amide with various primary or secondary amines. | To investigate structure-activity relationships and the importance of the carboxylate group for biological activity. | Activation of the carboxylic acid followed by reaction with the desired amine. |
| Ester Derivatives | Esterification of the carboxylic acid with various alcohols. | To study the role of the free carboxylic acid in biological processes and to potentially create prodrugs. | Fischer esterification or reaction with an alcohol in the presence of a coupling agent. |
These synthetic strategies provide a versatile toolbox for researchers to generate a range of molecular probes to dissect the biological functions of this compound.
Natural Occurrence and Putative Biosynthetic Origins of Dimethylheptadecanoic Acid Congeners
Identification of Related Branched-Chain Heptadecanoic Acids in Microorganisms
Branched-chain fatty acids (BCFAs) are significant components of the cellular lipids in many bacteria, contributing to the fluidity and stability of cell membranes. The genus Streptomyces, known for its prolific production of a wide array of secondary metabolites, is also a source of diverse BCFAs.
Various species of Streptomyces have been identified as producers of branched-chain fatty acids, including those related to heptadecanoic acid. For instance, Streptomyces sp. NP10 is noted for producing and excreting a large variety of free fatty acids, with over 50 different structures identified, including n- and branched-chain, unsaturated, and cyclopropane (B1198618) fatty acids (C7–C30). frontiersin.org Similarly, studies on Streptomyces lividans have revealed that its total lipids contain saturated straight-chain acids as well as iso- and anteiso-branched forms. ucl.ac.uk
In a specific screening effort for inhibitors of the bacterial enzyme enoyl-ACP reductase (FabI), two methyl-branched fatty acids were isolated from Streptomyces sp. A251. jmb.or.kr These were identified as 14-methyl-9(Z)-pentadecenoic acid and 15-methyl-9(Z)-hexadecenoic acid. jmb.or.kr While not heptadecanoic acid derivatives, their isolation underscores the capacity of Streptomyces to synthesize fatty acids with methyl branches at various positions. Research on Streptomyces glaucescens has also highlighted its ability to synthesize branched-chain fatty acids through the action of a promiscuous β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH). researchgate.net
The following table summarizes examples of branched-chain fatty acids isolated from Streptomyces species.
| Compound Name | Streptomyces Species | Reference |
| 14-methyl-9(Z)-pentadecenoic acid | Streptomyces sp. A251 | jmb.or.kr |
| 15-methyl-9(Z)-hexadecenoic acid | Streptomyces sp. A251 | jmb.or.kr |
| Various iso- and anteiso-branched fatty acids | Streptomyces lividans, S. griseus, S. coelicolor | ucl.ac.uk |
| Diverse branched-chain fatty acids (C7-C30) | Streptomyces sp. NP10 | frontiersin.org |
Presence of Related Branched-Chain Fatty Acid Esters in Invertebrate Systems
Branched-chain fatty acids are not confined to microorganisms; they are also found in more complex organisms, such as invertebrates, where they are often components of waxes and play roles in chemical communication and protection.
The cuticular and silk lipids of the wasp spider, Argiope bruennichi, have been shown to be structurally diverse and contain a significant proportion of wax esters. nih.govdntb.gov.ua These esters are crucial for chemical communication, including kin recognition. nih.govdntb.gov.ua Mass spectrometry analysis has identified these compounds as esters of 2,4-dimethylalkanoic acids and long-chain alcohols. nih.govresearchgate.net
A specific example identified is tetradecyl 2,4-dimethylheptadecanoate. nih.govdntb.gov.ua The chemical profiles differ between sexes; major components in males are tridecyl 2,4-dimethyl-C₁₇-₁₉ alkanoates, while females possess slightly longer chain esters, primarily tridecyl 2,4-dimethyl-C₁₉-₂₁ alkanoates. nih.govdntb.gov.ua The identification of these natural esters was confirmed through the enantioselective synthesis of a representative compound, which also suggested a likely (2R,4R)-configuration for the natural enantiomer. nih.govdntb.gov.uaresearchgate.net
The table below lists representative branched-chain fatty acid esters found in Argiope bruennichi.
| Compound Class | Specific Example | Location | Reference |
| 2,4-Dimethylalkanoate Esters | Tetradecyl 2,4-dimethylheptadecanoate | Cuticle and Silk | nih.govdntb.gov.uaresearchgate.netgerli.com |
| Tridecyl 2,4-dimethyl-C₁₇-₁₉ alkanoates | Not specified | Male Cuticle | nih.govdntb.gov.uaresearchgate.net |
| Tridecyl 2,4-dimethyl-C₁₉-₂₁ alkanoates | Not specified | Female Cuticle | nih.govdntb.gov.uaresearchgate.net |
Speculated Biosynthetic Pathways for Branched-Chain Fatty Acids in Biological Systems
The structural diversity of branched-chain fatty acids arises from specialized biosynthetic pathways that modify the standard fatty acid synthesis machinery. These pathways involve the use of alternative precursor molecules and specific enzymatic modifications.
The biosynthesis of fatty acids and polyketides is closely related, performed by large enzyme complexes known as fatty acid synthases (FASs) and polyketide synthases (PKSs), respectively. nih.gov Both systems utilize similar catalytic domains and processes. nih.govresearchgate.net The formation of branched chains in fatty acids is often a result of the promiscuity of these enzymes, particularly the acyltransferase (AT) domain, in their choice of substrates. nih.govresearchgate.net
Standard fatty acid synthesis is initiated with an acetyl-CoA "starter" unit and extended by the sequential addition of malonyl-CoA "extender" units. nih.gov To produce a branched chain, the synthase can incorporate alternative starter or extender units. For example, using propionyl-CoA instead of acetyl-CoA as a starter, or methylmalonyl-CoA instead of malonyl-CoA as an extender, leads to the formation of a methyl branch in the fatty acid chain. researchgate.netnih.gov In some specialized tissues, such as the preen glands of waterfowl, the high availability of propionyl-CoA and methylmalonyl-CoA results in the predominant synthesis of methyl-branched fatty acids, even though FASs utilize malonyl-CoA much more efficiently. researchgate.net This demonstrates that substrate availability is a key factor in determining the type of fatty acid produced. researchgate.net
The introduction of methyl branches onto a fatty acid chain is a precisely controlled enzymatic process. Two primary mechanisms are known for the formation of methyl-branched fatty acids.
The first pathway is prevalent in bacteria like Bacillus subtilis and leads to the synthesis of iso- and anteiso- branched fatty acids. frontiersin.org This process utilizes branched-chain amino acids such as valine, leucine, and isoleucine as precursors. frontiersin.org These amino acids are degraded to form branched short-chain acyl-CoA molecules (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA), which then serve as the starter units for the fatty acid synthase, resulting in a methyl branch at the penultimate (iso) or antepenultimate (anteiso) carbon of the fatty acid chain. frontiersin.org
A second mechanism involves the direct methylation of the fatty acid chain. This is seen in the formation of mid-chain methyl-branched fatty acids. frontiersin.org This process typically involves a two-step reaction: first, a methylenation reaction where S-adenosyl-L-methionine (SAM) acts as a donor to introduce a methylene (B1212753) group onto a double bond of an unsaturated fatty acid intermediate. frontiersin.org This is followed by a reduction step, often using NADPH as a cofactor, to produce the final saturated methyl-branched fatty acid. frontiersin.org
Interplay with Canonical Fatty Acid Synthesis Pathways (Type I and Type II systems)
The biosynthesis of branched-chain fatty acids (BCFAs), such as 3,3-dimethylheptadecanoic acid, is intrinsically linked to the cell's central fatty acid synthesis (FAS) machinery. This machinery is broadly categorized into two main systems: Type I and Type II. portlandpress.comwikipedia.org
Type I FAS systems , predominantly found in animals and fungi, consist of a single, large multifunctional polypeptide chain that contains all the necessary enzymatic domains for fatty acid synthesis. wikipedia.orguni-frankfurt.de In contrast, Type II FAS systems , characteristic of bacteria, plants, and mitochondria, are composed of discrete, monofunctional enzymes encoded by separate genes. portlandpress.comnih.gov Despite their architectural differences, the core enzymatic reactions of chain elongation are conserved between the two systems. wikipedia.org
The production of BCFAs requires a "starter" or "primer" molecule other than the usual acetyl-CoA used for straight-chain fatty acids (SCFAs). nih.gov For many BCFAs, these primers are short, branched-chain acyl-CoAs derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. wikipedia.orgfrontiersin.org However, the formation of a gem-dimethyl-substituted acid like this compound suggests a more complex biosynthetic origin, potentially involving modifications to the elongating fatty acid chain or the utilization of a unique primer.
The interplay between BCFA and SCFA synthesis is a competitive one. In organisms with Type II FAS systems, such as Escherichia coli, the native enzymes have a strong preference for acetyl-CoA, making the production of BCFAs challenging. researchgate.netnih.gov The β-ketoacyl-ACP synthase III (FabH), which catalyzes the initial condensation reaction, is a key determinant of this specificity. nih.gov While the E. coli FabH almost exclusively uses acetyl-CoA, some bacteria possess FabH homologs that preferentially utilize branched-chain acyl-CoA primers. frontiersin.org
The elongation of the fatty acid chain, whether straight or branched, proceeds through the canonical FAS cycle, which involves the sequential addition of two-carbon units from malonyl-CoA. wikipedia.org In the context of BCFA synthesis, once a branched-chain primer is loaded, the Type II FAS enzymes carry out the subsequent cycles of condensation, reduction, dehydration, and a second reduction to extend the carbon chain. uni-frankfurt.de
Mitochondria in eukaryotes, including humans, possess a Type II FAS system (mtFASII) that is distinct from the cytosolic Type I system and shares homology with bacterial systems. portlandpress.comwikipedia.org This pathway is crucial for producing specific fatty acids like lipoic acid. The existence of this separate system highlights the cell's ability to compartmentalize and specialize fatty acid synthesis for different purposes.
| FAS System | Typical Organisms | Structure | Role in BCFA Synthesis |
| Type I | Animals, Fungi | Single multifunctional polypeptide | Can be promiscuous and utilize non-canonical primers or extender units like methylmalonyl-CoA to produce branched-chain fatty acids. wikipedia.orguni-frankfurt.denih.gov |
| Type II | Bacteria, Plants, Mitochondria | Discrete, monofunctional enzymes | Primary route for BCFA synthesis in many bacteria, relying on specific enzymes that can utilize branched-chain primers. portlandpress.comnih.govfrontiersin.org |
Theoretical Approaches to Engineering Branched-Chain Fatty Acid Biosynthesis
The unique properties of BCFAs have spurred interest in engineering microorganisms to produce them efficiently. nih.govd-nb.info Theoretical and practical approaches to engineering BCFA biosynthesis primarily focus on manipulating the existing FAS pathways and introducing heterologous enzymes.
A key strategy involves overcoming the inherent preference of the host's FAS system for producing SCFAs. This can be achieved by:
Replacing the native condensing enzyme (FabH): Introducing a FabH from a known BCFA producer that exhibits a high affinity for branched-chain acyl-CoA primers can effectively channel metabolic flux towards BCFA synthesis. frontiersin.orgresearchgate.net
Increasing the pool of branched-chain primers: Overexpressing the enzymes involved in the synthesis of branched-chain α-keto acids, which are precursors to the acyl-CoA primers, can enhance BCFA production. nih.govd-nb.info This often involves engineering the pathways for branched-chain amino acid biosynthesis. d-nb.info
Blocking competing pathways: Knocking out or downregulating genes involved in SCFA synthesis or BCFA degradation can further increase the yield of the desired branched-chain products.
For the synthesis of more complex BCFAs like this compound, more sophisticated engineering strategies are required. One theoretical approach involves the introduction of enzymes capable of methylating the fatty acid chain at specific positions. This could involve promiscuous methyltransferases that can act on fatty acyl-ACP intermediates.
Another theoretical avenue is the engineering of fatty acid synthase (FASN) itself. FASN is known to be somewhat promiscuous and can sometimes incorporate methylmalonyl-CoA instead of malonyl-CoA during chain elongation, leading to the formation of methyl-branched fatty acids. nih.govresearchgate.net It is conceivable that protein engineering could be used to enhance this promiscuity or alter the enzyme's active site to favor the incorporation of dimethylated extender units, although the natural occurrence and biosynthesis of such units are not well-established.
Modular pathway engineering is another powerful approach. d-nb.info This involves dividing the biosynthetic pathway into distinct modules (e.g., primer synthesis, chain elongation, and product release) and optimizing each module independently before combining them. d-nb.info This allows for a more systematic and efficient optimization of the entire pathway for high-titer production of specific BCFAs. d-nb.info
| Engineering Strategy | Description | Key Enzymes/Pathways Targeted | Reported Outcomes |
| Primer-Focused Engineering | Increasing the availability of branched-chain starter units. | Branched-chain amino acid biosynthesis pathways, branched-chain α-keto acid dehydrogenase complex (BKD). frontiersin.orgd-nb.info | Increased overall BCFA production. nih.gov |
| Elongation-Focused Engineering | Modifying the core FAS machinery to favor branched chains. | β-ketoacyl-ACP synthase (FabH), introduction of heterologous FabH with desired specificity. researchgate.net | Shift in the profile of fatty acids produced, favoring branched-chain varieties. researchgate.net |
| Modular Pathway Engineering | Optimizing different parts of the biosynthetic pathway independently. | α-keto acid supply module, acyl-ACP and alcohol-producing modules. d-nb.info | Significant improvement in the titer and selectivity of specific branched-chain products. d-nb.info |
| Metabolite Repair Prevention | Knocking out enzymes that degrade non-canonical extender units. | (m)ethylmalonyl-CoA decarboxylase (ECHDC1). nih.gov | Potential to increase the formation of methyl-branched fatty acids. nih.gov |
Metabolic Fate and Biological Transformations of 3,3 Dimethylheptadecanoic Acid in Non Human Organisms
Evaluation of Beta-Oxidative Stability and Resistance in Animal Models
The metabolic processing of fatty acids is a cornerstone of energy production in many organisms, particularly in tissues with high energy demands like the heart. assaygenie.com The primary pathway for fatty acid breakdown is beta-oxidation, a mitochondrial process that sequentially shortens the fatty acid chain to produce acetyl-CoA. assaygenie.comnumberanalytics.com However, structural modifications to fatty acids can significantly alter their susceptibility to this enzymatic process.
Studies utilizing radiolabeled analogs of 3,3-dimethylheptadecanoic acid have been instrumental in assessing its metabolic fate within the myocardial tissue of animal models, including rats and dogs. snmjournals.orgnih.govosti.govsnmjournals.orgthegoodscentscompany.comosti.gov The introduction of a geminal dimethyl group at the C-3 position is a key structural feature designed to inhibit beta-oxidation. snmjournals.orgosti.gov In fasted rats, radioiodinated 17-iodo-3,3-dimethylheptadecanoic acid demonstrated significant uptake by the heart. nih.gov This uptake is a critical first step for a fatty acid to be utilized by the myocardium. cusabio.com
Research on similar dimethyl-substituted fatty acids in dogs has also shown that these compounds are taken up by the heart. researchgate.net The prolonged retention of these fatty acids in the myocardium, as observed in both rats and dogs, suggests that they are not readily metabolized via the typical beta-oxidation pathway. nih.govresearchgate.net This resistance to breakdown is a direct consequence of the structural modification at the beta-carbon.
The presence of a geminal dimethyl group at the C-3 position of heptadecanoic acid creates a significant steric hindrance for the enzymes involved in beta-oxidation. snmjournals.orgosti.gov The first step of beta-oxidation is catalyzed by acyl-CoA dehydrogenase, which introduces a double bond between the alpha and beta carbons. libretexts.org The two methyl groups at the beta-position physically block the enzyme from accessing the substrate, effectively preventing this initial dehydrogenation step.
This blockade of beta-oxidation is the primary reason for the observed metabolic stability of this compound and its analogs. snmjournals.orgosti.gov While monomethylation at the beta-position can also influence metabolism, dialkylation provides a more robust resistance to oxidative degradation. snmjournals.org This intrinsic stability towards beta-oxidative processes is a key characteristic that dictates the metabolic fate of this compound in animal models. osti.govresearchgate.net The Thorpe-Ingold effect, where gem-dimethyl substitution can favor certain conformations, may also contribute to this resistance by altering the substrate's presentation to the enzyme. acs.orgresearchgate.net
Comparative Analysis of Metabolic Clearance and Tissue Retention in vivo
The unique metabolic properties of this compound, conferred by its geminal dimethyl substitution, lead to distinct patterns of metabolic clearance and tissue retention when compared to straight-chain fatty acids.
In vivo studies in fasted rats have demonstrated significant myocardial uptake of radioiodinated analogs of this compound. For instance, (E)-19-iodo-3,3-dimethyl-18-nonadecenoic acid, a structurally related compound, showed a heart uptake of 4.56% of the injected dose per gram of tissue at just 2 minutes post-injection. nih.gov This rapid uptake is characteristic of fatty acids being actively transported into myocardial cells. cusabio.com
The initial uptake of these modified fatty acids into the heart muscle is a crucial prerequisite for their potential use as imaging agents to assess myocardial metabolism. nih.govsnmjournals.org The kinetics of this uptake are influenced by factors such as chain length, with studies on similar dimethyl-substituted fatty acids indicating that a C15 chain length results in the highest heart uptake. osti.gov
A key feature of this compound and its analogs is their prolonged retention in the myocardium, which translates to a slow washout rate. nih.govosti.govresearchgate.net In the study with (E)-19-iodo-3,3-dimethyl-18-nonadecenoic acid in fasted rats, the myocardial retention was remarkably high, with 4.10% of the injected dose per gram of tissue still present at 60 minutes post-injection. nih.gov This slow clearance is in stark contrast to straight-chain fatty acids, which are rapidly metabolized and cleared from the heart. researchgate.net
The slow washout is a direct consequence of the inhibition of beta-oxidation. Since the fatty acid is not being broken down for energy, it remains trapped within the myocardial tissue for an extended period. osti.govresearchgate.net This characteristic has been consistently observed in both rat and dog models. nih.govresearchgate.net
While the primary focus of many studies on this compound has been the myocardium, its distribution extends to other tissues. nih.govosti.gov Following intravenous administration in rats, radioactivity from labeled analogs is detected in various organs. nih.gov
Data Tables
Table 1: Myocardial Uptake and Retention of a 3,3-Dimethyl-Branched Fatty Acid Analog in Fasted Rats
| Time Point | Myocardial Uptake (% Injected Dose/gram) |
| 2 minutes | 4.56 |
| 60 minutes | 4.10 |
Data derived from studies on (E)-19-iodo-3,3-dimethyl-18-nonadecenoic acid, a structurally similar compound. nih.gov
Investigation of Alternative Metabolic Pathways and Enzymatic Processing
Given the blockage of β-oxidation, the metabolism of this compound is hypothesized to proceed through other enzymatic systems. The initial step is likely the activation of the fatty acid to its coenzyme A (CoA) ester, a prerequisite for most intracellular fatty acid metabolism. wikipedia.orgwjgnet.com
The activation of fatty acids is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). wikipedia.orgresearchgate.net These enzymes are crucial for channeling fatty acids into various metabolic pathways, including both anabolic (synthesis of complex lipids) and catabolic (degradation for energy) processes. wjgnet.com Specifically, very long-chain acyl-CoA synthetases (ACSVLs) are a family of six members that play a role in activating fatty acids. nih.gov
While direct studies on the interaction of this compound with specific acyl-CoA synthetase isoforms are limited, it is plausible that an ACSVL is involved in its initial activation. The substrate specificity of these enzymes can be broad, and they are known to handle a variety of fatty acid structures. For instance, research on mouse ACSVL3 has shown its capability to activate both long-chain (C16:0) and very long-chain (C24:0) fatty acids. nih.gov The highly conserved motifs characteristic of acyl-CoA synthetases are present in these enzymes, suggesting a common mechanism of action involving the formation of an acyl-CoA thioester. wikipedia.orgnih.gov The activation process is an ATP-dependent two-step reaction that results in the formation of fatty acyl-CoA, AMP, and pyrophosphate. wikipedia.org
Once activated to its CoA ester, the metabolic fate of 3,3-dimethylheptadecanoyl-CoA is not fully elucidated. One hypothesis involves the hydrolysis of the thioester bond, releasing the free fatty acid. This hydrolysis can be catalyzed by acyl-CoA thioesterases. Following hydrolysis, the free fatty acid could potentially undergo back-diffusion across cellular membranes.
The process of lipid hydrolysis involves the cleavage of ester bonds. researchgate.net In the context of triglycerides, this releases fatty acids and glycerol (B35011). wur.nl While typically associated with the breakdown of complex lipids, the enzymatic machinery for hydrolysis is present within cells and could potentially act on acyl-CoA esters. nih.gov
The diffusion of fatty acids across membranes is a critical aspect of their transport and metabolism. The physicochemical properties of the fatty acid, including its structure, influence its ability to move across the lipid bilayer of cellular and organellar membranes. nih.gov The gem-dimethyl group of this compound would likely influence its interaction with the membrane and its diffusion characteristics.
Influence of Structural Modifications on Metabolic Profile in Animal Systems
The metabolic profile of fatty acids is profoundly influenced by their structural features, such as chain length, degree of unsaturation, and the presence and position of branches. rsc.orgresearchgate.net The introduction of methyl groups, as in this compound, significantly alters the molecule's susceptibility to standard metabolic degradation pathways.
In ruminant animals, branched-chain fatty acids (BCFAs) are synthesized by rumen microorganisms from branched-chain amino acids like leucine, isoleucine, and valine. mdpi.comscielo.org.mx These naturally occurring BCFAs are typically of the iso or anteiso configuration, with a single methyl group at the penultimate or antepenultimate carbon atom, respectively. nih.gov The metabolism of these BCFAs, while different from straight-chain fatty acids, is a well-established process in these animals.
The position of methyl branching is a critical determinant of the metabolic pathway. For example, phytanic acid, a branched-chain fatty acid with a methyl group at the β-position (C-3), cannot be degraded by β-oxidation. nih.gov Instead, it undergoes α-oxidation in peroxisomes. nih.gov This highlights the principle that steric hindrance near the carboxyl group necessitates alternative enzymatic machinery.
Studies comparing the metabolism of different fatty acid isomers have shown that even subtle structural changes can lead to different metabolic fates. For instance, the position of double bonds in unsaturated fatty acids affects their incorporation into complex lipids and their subsequent metabolism. fao.org Similarly, the location of methyl branches dictates the specific oxidative pathway employed for their breakdown.
The metabolic fate of this compound in animal systems is therefore predicted to be significantly different from that of its straight-chain counterpart, heptadecanoic acid, and also from naturally occurring monomethyl-branched fatty acids. The presence of two methyl groups on the same carbon atom presents a unique metabolic challenge.
Table of Research Findings on Branched-Chain Fatty Acid Metabolism in Animal Models
| Organism/System | Branched-Chain Fatty Acid Studied | Key Findings |
| Ruminants | iso- and anteiso-fatty acids | Synthesized by rumen microbiota from branched-chain amino acids. mdpi.comscielo.org.mx |
| Laboratory Animals (rat, mouse, hamster, rabbit) | iso- and anteiso-fatty acids | Found in skin surface lipids, with hamsters showing the highest concentration. nih.gov |
| Rat Hippocampal Astrocytes | Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) | The methyl group at the β-position blocks β-oxidation, leading to degradation via α-oxidation in peroxisomes. nih.gov |
| Broiler Chickens | Saturated vs. Unsaturated Fatty Acids | Digestion of unsaturated fatty acids is significantly higher than that of saturated fatty acids. The position of fatty acids on the glycerol backbone also impacts digestibility. wur.nl |
| Pigs | Linoleic acid (LA) and α-linolenic acid (ALA) | Dietary LA was found to inhibit the synthesis of n-3 long-chain polyunsaturated fatty acids in the liver. wur.nl |
Structure Activity Relationship Studies of 3,3 Dimethylheptadecanoic Acid Analogs
Impact of Methyl Branching Position on Biological Interactions
The introduction of methyl groups onto the fatty acid backbone is a primary strategy for altering metabolic pathways. The position of these methyl groups is a critical determinant of the compound's biological fate, significantly affecting its uptake, retention, and metabolic stability within the heart muscle.
The primary purpose of adding methyl groups to fatty acids intended for myocardial studies is to inhibit β-oxidation, the metabolic process that breaks down fatty acids in mitochondria. By blocking this pathway, the fatty acid analog is "trapped" within the myocardial cells, allowing for prolonged imaging and assessment of fatty acid uptake.
Research has shown that the location of the methyl branch profoundly influences the degree of metabolic inhibition.
Beta (β) Position Branching : Placing methyl groups at the C-3 (or β) position has proven to be an effective method for inhibiting β-oxidation and increasing myocardial retention. iaea.orgiaea.org Studies comparing straight-chain fatty acids with their 3-methyl and 3,3-dimethyl analogs demonstrate a significant increase in myocardial half-life with increased methylation at this position. iaea.orgnih.goviaea.org For instance, in studies with 15-(p-iodophenyl)-pentadecanoic acid (IPPA) and its methyl-branched analogs in rats, the unbranched IPP had a myocardial half-time of 5-10 minutes, the single-methylated version (BMIPP) had a half-time of 30-45 minutes, and the dimethylated version (DMIPP) had a half-time of 6-7 hours. iaea.orgnih.gov This prolonged retention is attributed to the inhibition of both oxidation and esterification, leading to an accumulation of the free fatty acid in myocardial cells. nih.gov
Alpha (α) Position Branching : In contrast, methyl branching at the C-2 (or α) position is less effective. Studies comparing 14-(p-[¹²⁵I]iodophenyl)-2-(R,S)-methyltetradecanoic acid (an α-methyl-branched acid) with its 3-methyl-branched counterpart showed that the α-methyl version had significantly lower heart uptake and slower plasma clearance. iaea.org While di-α-methylation does inhibit oxidation, β-position methylation leads to more pronounced effects on both metabolism and storage. nih.gov
Branching at Other Positions : The position of dimethyl-branching further down the fatty acid chain also impacts myocardial specificity and retention. A comparison of 15-(p-[I-125]iodophenyl)-dimethylpentadecanoic acid analogs showed that branching at the 3,3- and 4,4- positions resulted in higher myocardial uptake and faster blood clearance compared to branching at the 6,6- and 9,9- positions. researchgate.net This suggests that proximity of the methyl block to the carboxyl group is crucial for effective metabolic trapping in the myocardium.
Table 1: Effect of Methyl Branching on Myocardial Uptake and Retention in Rats This table is interactive. You can sort and filter the data.
| Compound | Branching Position | Myocardial Uptake (% dose/g) | Myocardial Half-Time | Reference |
|---|---|---|---|---|
| 15-(p-iodophenyl)pentadecanoic acid (IPP) | Unbranched | High initial uptake | 5-10 min | iaea.orgnih.gov |
| 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP) | 3-mono-methyl | High initial uptake | 30-45 min | iaea.orgnih.gov |
| 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP) | 3,3-di-methyl | 5.06 (at 30 min) | 6-7 hours | iaea.orgnih.govresearchgate.net |
| 15-(p-iodophenyl)-4,4-dimethylpentadecanoic acid | 4,4-di-methyl | 8.03 (at 30 min) | Not specified | researchgate.net |
| 15-(p-iodophenyl)-6,6-dimethylpentadecanoic acid | 6,6-di-methyl | 2.26 (at 30 min) | Not specified | researchgate.net |
| 15-(p-iodophenyl)-9,9-dimethylpentadecanoic acid | 9,9-di-methyl | 3.06 (at 30 min) | Not specified | researchgate.net |
| 17-iodo-3,3-dimethylheptadecanoic acid | 3,3-di-methyl | Not specified | Prolonged retention | nih.gov |
When a single methyl group is introduced at a chiral center, such as the C-3 position, it creates two stereoisomers (R and S enantiomers). These enantiomers can exhibit different biological activities due to stereospecific interactions with enzymes and transport proteins. snmjournals.org
Studies on the individual isomers of BMIPP, a closely related analog, have been conducted to determine if one configuration offers more specific myocardial uptake. In fasted rats, the 3(R)-BMIPP isomer showed 20-25% higher myocardial uptake than the 3(S)-BMIPP isomer. snmjournals.org However, uptake and clearance from other organs like the liver and kidneys were nearly identical for both isomers. This suggests that the difference in heart uptake may stem from stereoselective interactions with fatty acid transport proteins on the surface of myocytes. snmjournals.org Despite these differences in uptake, no significant variations in their subsequent metabolism or distribution within lipid pools were found. snmjournals.org This highlights that even subtle changes in the three-dimensional structure of a fatty acid analog can influence its interaction with biological systems, a key consideration in drug design.
Effects of Total Chain Length on Biological Activity and Distribution
Alongside methyl branching, the total length of the fatty acid's hydrocarbon chain is a fundamental property that governs its biological activity and distribution. grantome.com Chain length influences physicochemical properties such as hydrophobicity and solubility, which in turn affect how the molecule interacts with cell membranes, transport proteins, and metabolic enzymes. oup.comnih.gov
In the context of branched-chain fatty acids designed for myocardial imaging, chain length affects the efficiency of uptake and retention. Studies comparing β-methyl alkyl fatty acids of different lengths found that a 16-carbon chain acid had myocardial radioactivity levels 2.5 times greater than a 13-carbon chain analog. ethernet.edu.et Similarly, a comparison between a 14-carbon α-methyl-branched fatty acid and longer-chain analogs showed that the 14-carbon version had considerably lower myocardial uptake. iaea.org This suggests that for these specific analogs, a longer chain is generally favored for heart uptake.
Table 2: Influence of Chain Length on Myocardial Radioactivity in Animal Models This table is interactive. You can sort and filter the data.
| Compound Type | Carbon Chain Length | Relative Myocardial Radioactivity/Uptake | Reference |
|---|---|---|---|
| β-methyl alkyl fatty acid | 13 | Lower | ethernet.edu.et |
| β-methyl alkyl fatty acid | 16 | 2.5-fold higher than C13 | ethernet.edu.et |
| α-methyl-branched phenyl fatty acid | 14 | Significantly lower than C15 analog | iaea.org |
The optimization of fatty acid chain length is a key principle in drug design, as different biological targets may have different requirements. The biological activity of fatty acids is highly dependent on the length of their carbon chain. oup.com Generally, medium-chain (C8-C12) and long-chain (>C12) fatty acids are recognized for their biological effects. oup.comnih.gov
The binding affinity of fatty acids to transport proteins like albumin, for instance, increases with carbon chain length due to stronger hydrophobic interactions. cellculturedish.com For cellular uptake and membrane interaction, an optimal length often exists. While excessively long chains can decrease absorption efficiency, an optimal length around 18 carbon atoms has been suggested to be evolutionarily selected in some biological systems to balance membrane fluidity and minimize susceptibility to lipid peroxidation. nih.govnih.gov In the development of synthetic analogs like 3,3-dimethylheptadecanoic acid (a C17 acid with two methyl groups, making it a C19 analog sterically), the chain length is chosen to mimic natural long-chain fatty acids that are the primary energy source for the heart, thereby ensuring recognition and uptake by myocardial cells. tums.ac.ir
Design Principles for Modulating Metabolic Stability and Tissue Specificity in Non-Human Models
The development of fatty acid analogs for diagnostic purposes in non-human models is guided by specific design principles aimed at controlling their metabolic fate and directing them to the target tissue. The primary goal is to create a molecule that is recognized and taken up by the target organ (e.g., the heart) but is resistant to the metabolic processes that would quickly clear it.
A key design principle is the strategic introduction of structural modifications that block metabolism. As discussed, the placement of geminal dimethyl groups at the β-position (C-3) of the fatty acid chain is a highly effective strategy for inhibiting β-oxidation. iaea.orgnih.gov This metabolic block leads to what is known as "metabolic trapping," where the fatty acid analog accumulates in the tissue. snmjournals.org In vivo studies in rats with DMIPP, the 3,3-dimethyl analog of IPPA, showed high levels of the compound remaining as a free fatty acid in the heart with only very slow conversion to triglycerides. iaea.orgnih.goviaea.org This contrasts sharply with its unbranched counterpart, IPP, which is rapidly cleared or incorporated into triglycerides. iaea.org
This inhibition of metabolism confers high metabolic stability, a crucial property for a diagnostic agent as it provides a longer window for imaging. nih.gov The resulting prolonged myocardial retention and high heart-to-blood ratios make these compounds useful for evaluating regional fatty acid uptake patterns. nih.govnih.gov
Tissue specificity is achieved by designing the analog to mimic the natural substrates of a particular organ. The heart preferentially utilizes long-chain fatty acids for energy. tums.ac.ir By designing analogs such as this compound with an appropriate chain length and a terminal group (like an iodophenyl group in many research compounds) that facilitates transport, researchers can achieve preferential uptake by the myocardium. iaea.orgiaea.org Subcellular distribution studies have further shown that these modified fatty acids, like DMIPP and BMIPP, are predominantly associated with the mitochondrial and microsomal fractions of the cell, where fatty acid metabolism occurs, while the natural-type straight-chain analogs are found more in the cytoplasm. iaea.orgnih.gov This confirms that the analogs are reaching their intended subcellular destination before their metabolism is halted by the engineered structural block.
Analytical Methodologies for Characterization and Quantification of 3,3 Dimethylheptadecanoic Acid
Chromatographic Techniques for Separation and Detection
Chromatography is a fundamental technique for separating mixtures into their individual components. etamu.edu For fatty acids like 3,3-dimethylheptadecanoic acid, which are often present in complex biological or synthetic mixtures, chromatographic methods provide the necessary resolving power for isolation and subsequent analysis.
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including fatty acids. etamu.eduacademicjournals.org For GC analysis, non-volatile fatty acids such as this compound must first be converted into more volatile derivatives, typically methyl esters (FAMEs). academicjournals.org This derivatization process is a standard procedure in fatty acid analysis. academicjournals.org
The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase within the column. etamu.edu The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both molecular weight and fragmentation information for identification. etamu.edu
In the context of fatty acid analysis, GC-MS can be used to:
Identify and quantify individual fatty acids in a sample. academicjournals.orgphcogj.com
Determine the fatty acid profile of complex lipids. dfo-mpo.gc.ca
Analyze metabolites in biological samples. nih.gov
The operating conditions for GC-MS analysis, such as the type of column, temperature program, and carrier gas flow rate, are optimized to achieve the best separation and detection of the target analytes. academicjournals.orgnih.govmdpi.com
Thin-Layer Chromatography (TLC) for Purity Assessment
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used for separating non-volatile mixtures. rsc.orgmicrobenotes.com It is often employed to assess the purity of a compound, monitor the progress of a chemical reaction, or identify components in a mixture. rsc.orggpi.ac.in
In TLC, a stationary phase, typically silica (B1680970) gel or alumina, is coated onto a plate of glass, plastic, or aluminum. microbenotes.com The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable solvent (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. microbenotes.comwvu.edu
For this compound, TLC can be a valuable tool for:
A quick assessment of the purity of a synthetic preparation.
Monitoring the progress of its synthesis or derivatization reactions.
Preliminary identification by comparing its migration distance (Rf value) to that of a known standard. wvu.edu
Spectrometric Approaches for Structural Elucidation and Purity Assessment
Spectrometric methods are indispensable for determining the chemical structure and confirming the identity of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR are used to determine the types and numbers of hydrogen and carbon atoms, respectively, in a molecule. uobasrah.edu.iq
The chemical shifts, splitting patterns (for ¹H NMR), and integration of the signals in an NMR spectrum provide a wealth of structural information. For this compound, NMR spectroscopy can confirm the presence of the gem-dimethyl groups at the C3 position, the long alkyl chain, and the carboxylic acid group. The integration of proton signals in ¹H NMR can be used for quantitative analysis of fatty acid profiles. aocs.org
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. etamu.edu When coupled with gas chromatography (GC-MS), it provides a robust method for identifying compounds in a mixture. etamu.edu
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (298.50 g/mol ). nist.gov The fragmentation pattern, which results from the breakdown of the molecular ion, provides valuable clues about the structure of the molecule. docbrown.info For instance, the presence of specific fragment ions can confirm the branched nature of the fatty acid.
Quantitative Analysis in Biological Samples and Synthetic Preparations
The quantification of this compound in various samples is essential for many research applications.
In Biological Samples: The concentration of fatty acids in biological fluids like blood and urine can be determined using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This method offers high sensitivity and specificity, allowing for the detection and quantification of low levels of analytes in complex matrices. nih.gov Sample preparation often involves extraction and derivatization steps to improve analytical performance. nih.goveuropa.eu
In Synthetic Preparations: For synthetic preparations, a combination of techniques can be used for quantification. After purification, the concentration of a this compound solution can be determined using standard analytical methods such as titration of the carboxylic acid group. scribd.com Chromatographic techniques like GC-MS, with the use of an internal standard, can also provide accurate quantitative results. academicjournals.org
Data from Analytical Studies:
| Analytical Technique | Application for this compound | Key Findings/Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of the fatty acid methyl ester derivative. academicjournals.orgshimadzu.com | Provides retention time for chromatographic separation and a mass spectrum for molecular weight determination and structural elucidation through fragmentation patterns. etamu.edudocbrown.info |
| Thin-Layer Chromatography (TLC) | Assessment of purity and monitoring of reaction progress. rsc.orgthegoodscentscompany.com | Allows for rapid qualitative analysis of purity by observing the number of spots. The Rf value can be used for preliminary identification. microbenotes.comwvu.edu |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the chemical structure. uobasrah.edu.iqthegoodscentscompany.com | ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the gem-dimethyl group and the long alkyl chain. uobasrah.edu.iqaocs.org |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. shimadzu.com | Provides the exact molecular weight and a unique fragmentation pattern that serves as a fingerprint for the molecule. docbrown.info |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification in complex biological matrices like blood and urine. nih.gov | Offers high sensitivity and selectivity for accurate quantification of low concentrations of the analyte. nih.gov |
Advanced Research Directions and Theoretical Considerations Pertaining to 3,3 Dimethylheptadecanoic Acid
Emerging Hypotheses on Unexplored Biological Roles in Non-Human Systems
While the biological roles of 3,3-Dimethylheptadecanoic acid are not yet characterized, hypotheses regarding its function in non-human systems can be formulated based on the known activities of other fatty acids.
In the realm of microbiology, fatty acids and their derivatives are known to act as signaling molecules. For instance, some bacterial species utilize fatty acids for quorum sensing, a process of cell-to-cell communication that regulates gene expression in response to population density. It is conceivable that this compound could play a role in such signaling pathways in certain microorganisms. Future research could involve exposing bacterial cultures to this compound and observing changes in gene expression or behavior.
In animal models, particularly invertebrates, various lipids are involved in signaling pathways that regulate development, immunity, and reproduction nih.gov. The unique structure of this compound, with its gem-dimethyl group at the third carbon position, could confer specificity in its interaction with cellular receptors or enzymes, potentially implicating it in specialized signaling cascades. Investigating its effects on insect or nematode model organisms could reveal such functions.
Computational Modeling and Prediction of Metabolic Pathways
Computational, or in silico, methods offer a powerful approach to predict the metabolic fate of compounds like this compound, guiding future experimental work.
Molecular docking is a computational technique that can predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex animbiosci.orgdergipark.org.trresearchgate.netmdpi.comnih.gov. To understand how this compound might be metabolized, its structure could be docked into the active sites of various metabolic enzymes, such as fatty acid oxidases or cytochrome P450 enzymes. The gem-dimethyl group at the beta-position would likely hinder the typical beta-oxidation pathway, suggesting that alternative enzymatic processes may be involved in its degradation. In silico analysis could identify enzymes capable of accommodating this sterically hindered substrate, providing targets for subsequent experimental validation.
Table 1: Theoretical Enzyme-Substrate Docking Parameters for this compound
| Enzyme Class | Predicted Interaction | Potential Outcome |
| Fatty Acid Omega-Hydroxylases | Favorable binding at the terminal methyl group | Initiation of omega-oxidation |
| Cytochrome P450s (CYPs) | Variable, dependent on CYP isoform active site topology | Hydroxylation at various positions along the alkyl chain |
| Acyl-CoA Synthetases | Potentially reduced affinity due to steric hindrance near the carboxyl group | Slower activation for subsequent metabolism |
This table is theoretical and for illustrative purposes only, as no specific studies on this compound were found.
More advanced computational models can predict entire metabolic pathways. By inputting the structure of this compound into platforms that utilize databases of known metabolic reactions, it is possible to generate a ranked list of likely metabolites mdpi.comnih.gov. These models consider various enzymatic transformations, including oxidation, reduction, and conjugation. Such predictions would be invaluable in designing experiments to identify and quantify the metabolites of this compound in biological systems.
Innovative Biocatalytic Approaches for Synthesis and Modification
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly specific alternative to traditional chemical synthesis.
Enzymatic interesterification is a process that uses enzymes, typically lipases, to rearrange fatty acids on a glycerol (B35011) backbone nih.gov. This technique is widely used to modify the physical and nutritional properties of fats and oils. While no studies have specifically used this compound in this process, it is theoretically possible. Lipases could be employed to incorporate this branched-chain fatty acid into triglycerides, creating novel structured lipids. The selection of the lipase would be critical, as its specificity would determine the position of this compound on the glycerol backbone. This could lead to the production of lipids with unique properties, potentially of interest to the food or pharmaceutical industries. Further research would be needed to identify suitable lipases and optimize reaction conditions for the incorporation of this compound.
Application of Novel Oxidoreductases and Hydrolases
The enzymatic modification of branched-chain fatty acids (BCFAs) like this compound represents a frontier in biocatalysis and the development of novel bioactive lipids. While the direct application of specific enzymes to this compound is a specialized area of research, the broader classes of novel oxidoreductases and hydrolases offer significant theoretical potential for its modification and functionalization. These enzymes could be used to generate derivatives with unique physicochemical properties and enhanced biological activities.
Oxidoreductases in BCFA Modification: Oxidoreductases (EC 1) are a class of enzymes that catalyze the transfer of electrons, making them powerful tools for introducing functional groups onto fatty acid chains. researchgate.net Novel oxidoreductases, such as P450 monooxygenases, lipoxygenases, and peroxygenases, are particularly relevant for lipid modification. nih.govcreative-enzymes.com
P450 Monooxygenases and Peroxygenases : These enzymes are capable of hydroxylating fatty acids at various positions along the carbon chain. nih.gov Applying these enzymes to this compound could yield hydroxylated derivatives. Such modifications can alter the molecule's polarity, solubility, and biological activity, potentially converting it into a precursor for polyesters or other specialty chemicals.
Lipoxygenases : These enzymes typically catalyze the oxidation of polyunsaturated fatty acids. creative-enzymes.com While this compound is saturated, unsaturated analogs could be synthesized and subsequently modified by lipoxygenases to create signaling molecules or inflammatory mediators for research purposes.
Hydrolases in BCFA Modification: Hydrolases (EC 3) catalyze the cleavage of chemical bonds by adding water and are among the most commercially significant enzymes. mdpi.com Lipases and other esterases are particularly useful for the synthesis and resolution of fatty acid derivatives.
Lipases (EC 3.1.1.3) : Lipases are widely used in industrial biocatalysis for their ability to catalyze hydrolysis and esterification reactions, often with high stereoselectivity. mdpi.comtandfonline.com They can be employed in non-aqueous environments to synthesize structured triacylglycerols containing this compound. nih.gov Furthermore, many lipases can effectively separate the enantiomers of chiral BCFAs through kinetic resolution, a process valuable for producing enantiomerically pure compounds for pharmaceutical or biological studies. tandfonline.com
Fatty Acid Amide Hydrolase (FAAH) : FAAH is an integral membrane enzyme that degrades a class of lipid signaling molecules, including the endocannabinoid anandamide. ucl.ac.beresearchgate.net While not a direct modification tool, understanding the substrate specificity of FAAH and related hydrolases could guide the design of this compound analogs as potential inhibitors or probes to study the endocannabinoid system. ucl.ac.be
The application of these enzymes could unlock new functionalities for this compound, transforming it from a simple lipid into a versatile platform for creating high-value molecules.
| Enzyme Class | Specific Enzyme Example | General Function | Potential Application to this compound |
|---|---|---|---|
| Oxidoreductase | P450 Monooxygenase | Catalyzes hydroxylation reactions. nih.gov | Introduction of hydroxyl groups to create novel derivatives with altered polarity and functionality. |
| Oxidoreductase | Peroxygenase | Inserts an oxygen atom from hydrogen peroxide into a substrate. creative-enzymes.com | Generation of hydroxylated products for use as chemical intermediates. |
| Hydrolase | Lipase | Catalyzes hydrolysis of ester bonds in triglycerides or the reverse esterification reaction. mdpi.com | Synthesis of structured lipids containing the BCFA; kinetic resolution of chiral BCFA analogs. tandfonline.com |
| Hydrolase | Fatty Acid Amide Hydrolase (FAAH) | Hydrolyzes and inactivates fatty acid amides like anandamide. ucl.ac.be | (Indirect) Informing the design of BCFA analogs as potential inhibitors for therapeutic or research purposes. |
Future Prospects in Branched-Chain Fatty Acid Research and Analog Development
Branched-chain fatty acids (BCFAs), including compounds like this compound, have transitioned from being considered minor components of dietary fat to a class of bioactive lipids with significant implications for human health. nih.gov Future research is poised to further unravel their complex roles in physiology and explore their therapeutic potential. Concurrently, the development of novel BCFA analogs is a promising avenue for creating molecules with enhanced or targeted functionalities.
Future Prospects in BCFA Research: The scientific community's interest in BCFAs is growing, with research focusing on several key areas:
Metabolic Health and Disease : Emerging evidence links BCFAs and their metabolic precursors, branched-chain amino acids (BCAAs), to metabolic health. nih.govnih.gov Studies have reported an inverse association between the levels of certain circulating BCFAs and obesity. nih.gov Future investigations will likely focus on elucidating the precise mechanisms by which BCFAs influence energy homeostasis, insulin (B600854) sensitivity, and lipid metabolism in adipose tissue. nih.govnih.gov The role of enzymes like fatty acid synthase (FASN) in promiscuously synthesizing BCFAs from BCAA-derived precursors is a key area of study to understand how diet and amino acid metabolism influence the body's lipid profile. nih.govnih.gov
Gut Microbiota and Host Interaction : The gut microbiota is a significant source of BCFAs in humans through the fermentation of proteins and amino acids. dellait.com Research is increasingly directed at understanding how dietary choices modulate the composition of the gut microbiome and, consequently, the production of BCFAs. nih.gov These microbial-derived BCFAs may play a crucial role in gut-brain communication, immune modulation, and maintaining the integrity of the gut barrier. gutmicrobiotaforhealth.comfrontiersin.org
Therapeutic Potential : In vitro studies have suggested that BCFAs possess anti-inflammatory and anti-cancer properties. nih.gov A critical future direction is to validate these findings in animal models and eventually in human clinical trials. Determining the structure-specific effects of different BCFAs could lead to the development of novel therapeutic strategies for chronic inflammatory conditions or certain types of cancer.
Analog Development: The synthesis of BCFA analogs is a key strategy for both investigating their biological functions and creating novel materials.
Probing Biological Mechanisms : Developing analogs of this compound with systematic modifications—such as altering chain length, branch position, or introducing isotopic labels—can provide invaluable tools. These analogs can be used in metabolic tracing studies to track uptake, distribution, and incorporation into complex lipids, helping to clarify the roles of BCFAs in cellular processes.
Creating Novel Bioactive Molecules : Building on the inherent properties of BCFAs, researchers are designing analogs with enhanced or new functions. For example, recent work has focused on synthesizing phenolic BCFAs by reacting fatty acids with phenolic compounds derived from biomass. usda.gov These novel molecules have shown antimicrobial activity, opening up potential applications in medical device coatings or food preservation. usda.gov The development of such fully biorenewable functional molecules represents a sustainable approach to creating high-performance chemicals. usda.gov
Future research into BCFAs and the targeted development of their analogs hold the promise of new insights into human health and disease, as well as the creation of innovative, bio-based products.
Q & A
Basic Research Questions
Q. What are the key structural features of 3,3-dimethylheptadecanoic acid, and how do they influence its physicochemical properties?
- Answer : The molecule consists of a 17-carbon backbone with two methyl groups at the third carbon position, introducing steric hindrance and altering solubility. The branched structure reduces polarity, making it less water-soluble compared to linear fatty acids. This steric effect also impacts reactivity in esterification or amidation reactions, requiring optimized conditions for derivatization .
Q. What are common synthetic routes for this compound, and what are their typical yields?
- Answer : A radiolabeled synthesis method involves palladium-mediated carboxylation of a bromo precursor with [¹¹C]CO₂, achieving yields of 20–30% (decay-corrected) within 15 minutes. Non-radioactive routes may utilize Grignard reactions or alkylation of malonic esters, though specific yield data for the unlabeled compound requires further optimization .
Advanced Research Questions
Q. How can researchers optimize the synthesis of isotopically labeled this compound for metabolic tracing studies?
- Answer : For carbon-11 labeling, key parameters include:
- Precursor purity: >95% to minimize side reactions.
- Catalyst optimization: Pd₂(dba)₃ with triphenylphosphine enhances carboxylation efficiency.
- Reaction time: Limited to 5–10 minutes to balance yield and isotope decay .
- For stable isotopes (e.g., deuterium), consider enzymatic incorporation or deuterated alkyl halides in Friedel-Crafts alkylation .
Q. What challenges arise in the chromatographic separation of this compound from structurally similar fatty acids?
- Answer : Co-elution with iso- or anteiso-branched fatty acids is common. Mitigation strategies include:
- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70% to 95% acetonitrile over 20 minutes).
- Mass spectrometry coupling : Employ high-resolution MS (Q-TOF) to differentiate via exact mass (e.g., molecular ion at m/z 313.3) and fragmentation patterns .
Q. How does the presence of branched methyl groups affect the biological activity of this compound in cellular models?
- Answer : The methyl groups enhance lipid membrane permeability, as demonstrated in PET imaging studies where the compound efficiently crossed the blood-brain barrier. Additionally, branching may inhibit β-oxidation, prolonging metabolic retention in vivo. Comparative studies with linear analogs show reduced enzymatic degradation rates by ~40% in hepatocyte assays .
Q. What experimental approaches are recommended to resolve contradictions in reported bioactivity data for this compound?
- Answer :
- Standardized assays : Use isogenic cell lines to control for genetic variability.
- Metabolomic profiling : Track downstream metabolites (e.g., acyl-CoA derivatives) via LC-MS/MS to confirm target engagement.
- Dose-response validation : Test across a wide concentration range (nM to μM) to identify off-target effects at higher doses .
Q. What analytical techniques are most suitable for characterizing degradation products of this compound under oxidative conditions?
- Answer :
- GC-MS : For volatile degradation products (e.g., short-chain aldehydes).
- NMR spectroscopy : To identify non-volatile oxidized species (e.g., epoxides or ketones).
- Accelerated stability testing : Expose the compound to H₂O₂ or UV light and monitor degradation kinetics .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for carboxylation reactions to prevent hydrolysis of intermediates .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish biological effects of this compound from matrix interference in complex samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
